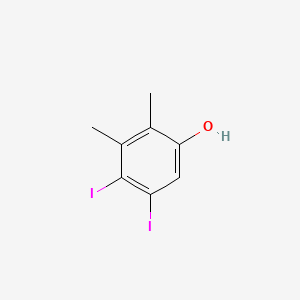

4,5-Diiodo-2,3-dimethylphenol

Description

Structure

3D Structure

Properties

CAS No. |

17938-68-0 |

|---|---|

Molecular Formula |

C8H8I2O |

Molecular Weight |

373.96 |

IUPAC Name |

4,5-diiodo-2,3-dimethylphenol |

InChI |

InChI=1S/C8H8I2O/c1-4-5(2)8(10)6(9)3-7(4)11/h3,11H,1-2H3 |

InChI Key |

FJHSVYNYOJYURA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1O)I)I)C |

Synonyms |

2,3-DIMETHYL-4,5-DIIODOPHENOL |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,5 Diiodo 2,3 Dimethylphenol

Regioselective Iodination Techniques for Phenolic Scaffolds

The introduction of iodine onto a phenolic ring can be accomplished through various methods, each with its own advantages and limitations regarding regioselectivity and reaction efficiency.

Direct iodination involves the reaction of the phenolic substrate with an electrophilic iodine source. Due to the relatively low reactivity of iodine itself, activating agents or more potent iodinating reagents are typically required. asianpubs.orgresearchgate.net

A common approach involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent converts iodide (I⁻), formed during the reaction, back to the electrophilic I⁺ species, thus improving the efficiency of the reaction. researchgate.net Various oxidizing systems have been developed for this purpose.

Another widely used class of reagents for direct iodination is the N-iodoamides, with N-iodosuccinimide (NIS) being a prominent example. researchgate.netresearchgate.net These reagents are often used in conjunction with an acid catalyst, such as trifluoroacetic acid, to enhance their electrophilicity. researchgate.net The choice of solvent can also play a crucial role in the outcome of the reaction.

The table below summarizes various direct iodination reagents that can be applied to the synthesis of iodinated phenols.

| Reagent System | Description | Potential for Di-iodination | Reference |

| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Molecular iodine is activated by an oxidizing agent to generate a more electrophilic iodine species. | High, depends on stoichiometry and reaction conditions. | researchgate.netbabafaridgroup.edu.inscielo.br |

| N-Iodosuccinimide (NIS) / Acid Catalyst | A mild and effective iodinating agent, often activated by a protic or Lewis acid. | Can be controlled by stoichiometry. | researchgate.netresearchgate.net |

| Iodine Monochloride (ICl) | A highly reactive interhalogen compound that readily iodinates activated aromatic rings. | High, often leads to poly-iodination if not controlled. | researchgate.net |

| Morpholine-Iodine Complex | A milder iodinating agent formed from morpholine (B109124) and iodine. | Generally used for mono-iodination, but di-iodination is possible. | manac-inc.co.jp |

For the synthesis of 4,5-diiodo-2,3-dimethylphenol, a stoichiometric amount of the iodinating reagent would be crucial. Using at least two equivalents of the iodinating agent would be necessary to achieve di-substitution. The regiochemical outcome will be influenced by the steric hindrance imposed by the methyl groups and the electronic activation of the phenol (B47542).

Indirect methods for iodination offer an alternative route to control regioselectivity. This approach involves the introduction of a different functional group at the desired positions (4 and 5), which is then subsequently converted into an iodine atom.

One common strategy is the use of organometallic intermediates. For instance, the phenolic hydroxyl group can be protected, followed by ortho-lithiation or other metallation reactions directed by the existing substituents. The resulting organometallic species can then be quenched with an electrophilic iodine source.

Another indirect method involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by iodide. nih.gov This would require the synthesis of 4,5-diamino-2,3-dimethylphenol as a precursor, which itself presents a significant synthetic challenge.

A more plausible indirect route could involve the introduction of other halogens, such as bromine, which can be more regioselectively introduced and then subjected to a halogen exchange reaction (Finkelstein reaction). However, achieving selective 4,5-dibromination of 2,3-dimethylphenol (B72121) would face similar regiochemical challenges as direct iodination.

Direct Iodination Methods and Reagents[1],[2],

Synthesis from Related Phenol Derivatives

The synthesis of the target compound can also be envisioned starting from precursors that already possess some of the required structural features.

A Chinese patent describes a method for preparing 3,5-dimethylphenol (B42653) from xylene through a three-step process of carbonylation, oxidation, and hydrolysis, achieving a high yield. google.com While this produces a different isomer, similar multi-step synthetic sequences could potentially be adapted for the synthesis of 2,3-dimethylphenol. Another patent details a continuous synthesis of 2,5-dimethylphenol (B165462) from 2,5-dimethylaniline. google.com

As mentioned in the indirect iodination section, functional group interconversions are a powerful tool for introducing iodine at specific positions. Key transformations include:

Sandmeyer Reaction: Conversion of an amino group via a diazonium salt to an iodo group.

Halogen Exchange: Replacement of a bromine or chlorine atom with iodine, typically using an iodide salt like sodium iodide in acetone.

From Boronic Acids: Palladium-catalyzed cross-coupling of a boronic acid with an iodine source. A method for the synthesis of phenols from arylboronic acids has been described, which could potentially be adapted. rsc.org

The choice of which functional group to introduce and subsequently convert depends on the ease of its own regioselective introduction onto the 2,3-dimethylphenol scaffold.

Alkylation and Arylation Strategies for 2,3-dimethylphenol Precursors

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield of the desired this compound and minimizing the formation of byproducts, such as mono-iodinated or other di-iodinated isomers.

Key parameters to consider for optimization include:

Stoichiometry of the Iodinating Agent: The ratio of the iodinating reagent to the 2,3-dimethylphenol substrate is a primary determinant of the degree of iodination. A molar ratio of at least 2:1 (iodinating agent:phenol) would be the starting point for achieving di-iodination.

Reaction Temperature: Iodination reactions are often exothermic. Controlling the temperature can influence the regioselectivity and prevent the formation of undesired side products. Some reactions are performed at room temperature, while others may require cooling or heating to proceed at an optimal rate. scielo.br

Solvent: The choice of solvent can significantly impact the solubility of the reagents and the stability of the intermediates, thereby affecting the reaction rate and selectivity. Common solvents for iodination include chlorinated hydrocarbons, acetonitrile (B52724), and in some cases, water. scielo.brresearchgate.net

Catalyst: In many direct iodination methods, a catalyst is employed to activate the iodinating agent. The nature and concentration of the catalyst (e.g., a strong acid or a Lewis acid) can be fine-tuned to optimize the reaction. researchgate.net

Reaction Time: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time to maximize the yield of the desired product and avoid over-reaction or decomposition.

The following table presents a hypothetical optimization study for the direct iodination of 2,3-dimethylphenol, illustrating the parameters that would need to be investigated.

| Entry | Iodinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield of this compound (%) |

| 1 | I₂ (2.2) | Acetic Acid | 25 | 12 | HNO₃ | Data to be determined |

| 2 | NIS (2.2) | Acetonitrile | 0 | 6 | TFA | Data to be determined |

| 3 | ICl (2.0) | Dichloromethane (B109758) | -10 to 0 | 2 | None | Data to be determined |

| 4 | I₂ (2.2) | Water | 25 | 24 | H₂O₂ | Data to be determined |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be established to achieve the highest possible yield and purity.

Solvent Effects on Regioselectivity and Reaction Kinetics

The choice of solvent is a critical parameter in the iodination of phenols, profoundly impacting reaction rates and the regiochemical outcome. Solvents can influence the solubility of reagents, the stability of intermediates, and the nature of the active iodinating species. acs.org

In the iodination of 2,3-dimethylphenol, the reaction kinetics are sensitive to the solvent system employed. A study on the monoiodination of 2,3-dimethylphenol using potassium iodide (KI) and benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) as an oxidant highlighted the superior performance of acetonitrile compared to other common organic solvents. researchgate.net The reaction proceeded to lower conversions in dichloromethane and chloroform, suggesting that the polarity and coordinating ability of acetonitrile are more favorable for this transformation. researchgate.net

Effect of Solvent on the Iodination of 2,3-Dimethylphenol

| Solvent | Relative Conversion/Efficiency | Reference |

|---|---|---|

| Acetonitrile | High | researchgate.net |

| Dichloromethane | Inferior to Acetonitrile | researchgate.net |

| Chloroform | Inferior to Acetonitrile | researchgate.net |

Furthermore, theoretical and experimental studies on aromatic iodination reveal that water can play a direct role in the reaction mechanism. Water can act as a Brønsted base, facilitating proton removal from the Wheland intermediate, thereby lowering the activation energy of the substitution reaction. acs.org The formation of the hypoiodous acidium ion (H₂OI⁺), a potent iodinating agent, is favored under acidic aqueous conditions and can be more reactive than hypoiodous acid (HOI) itself. acs.org This highlights that aqueous solvent systems, often employed in green chemistry approaches, can also have significant kinetic benefits.

Catalyst Systems for Enhanced Synthetic Efficiency

Catalysis is central to developing efficient and selective methods for phenol iodination. Various catalyst systems have been developed to activate the iodine source, control regioselectivity, and enable the use of milder reaction conditions. For a substrate like 2,3-dimethylphenol, where multiple positions are activated for electrophilic substitution, a highly selective catalyst is essential to obtain the desired 4,5-diiodo isomer.

Enzymatic Catalysts: Laccase enzymes have emerged as highly effective catalysts for the iodination of phenols under sustainable conditions. rsc.orgrsc.org These enzymes, in the presence of aerial oxygen as the oxidant, catalyze the in-situ generation of molecular iodine from potassium iodide. rsc.orgnih.gov This method avoids the use of harsh chemical oxidants and typically proceeds under mild pH and temperature conditions. rsc.org The regioselectivity is generally governed by the electronic and steric factors of the phenol, with substitution occurring at the positions most activated toward electrophilic attack. nih.gov

Metal-Based Catalysts: Transition metal catalysts are widely used to promote halogenation reactions.

Copper(II) Nitrate (B79036): A catalytic system using copper(II) nitrate with molecular iodine and molecular oxygen as the oxidant has been shown to be highly efficient for the oxyiodination of various phenols in water. researchgate.net This system offers high atom economy and generally exhibits a remarkable selectivity for para-iodination in phenols where the para-position is unsubstituted. researchgate.net

Iridium and Rhodium Complexes: For the synthesis of phenols from arenes, a two-step, one-pot process involving metal-catalyzed C-H activation/borylation followed by oxidation has been developed. google.com Iridium complexes, in particular, are effective for the initial borylation step. google.com This strategy could potentially be adapted for the synthesis of complex phenols prior to iodination.

Acid Catalysis: The iodination of phenols can be catalyzed by acids. rsc.org Acid catalysis can proceed by protonating the iodinating agent, increasing its electrophilicity. For instance, the hypoiodous acidium ion (H₂OI⁺) is a more powerful electrophile than HOI and its formation is significant under acidic conditions. acs.org

Overview of Catalyst Systems for Phenol Iodination

| Catalyst Type | Example Catalyst | Iodine Source / Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Enzymatic | Laccase | KI / O₂ | Sustainable; mild conditions; in-situ I₂ generation. | rsc.orgrsc.orgnih.gov |

| Transition Metal | Copper(II) Nitrate | I₂ / O₂ | High atom economy; operates in water; para-selective. | researchgate.net |

| Transition Metal | Iridium Complexes | HBPin (for borylation) | C-H activation strategy for precursor synthesis. | google.com |

| Acid | Mineral Acids (e.g., H₂SO₄) | Acyl hypoiodites | Enhances electrophilicity of iodinating agent. | rsc.org |

Green Chemistry Approaches in this compound Synthesis

Adherence to the principles of green chemistry is increasingly important in chemical synthesis. For the iodination of phenols, this involves using environmentally benign solvents, non-toxic reagents, and energy-efficient processes.

Aqueous Reaction Media: Performing reactions in water is a cornerstone of green chemistry. Several methods for phenol iodination have been successfully conducted in water, eliminating the need for hazardous organic solvents. researchgate.nettandfonline.com

One such method employs potassium iodide as the iodine source and potassium ferrate (K₂FeO₄) as an environmentally benign oxidizing agent in water. tandfonline.com This system provides good to excellent yields of iodinated phenols under mild conditions. tandfonline.com

Similarly, the copper(II) nitrate-catalyzed aerobic oxyiodination of phenols proceeds efficiently in water, using molecular oxygen as the ultimate oxidant. researchgate.net

Enzymatic and Biomimetic Systems: The use of enzymes like laccase represents a significant green chemistry advancement. rsc.orgnih.gov The laccase/KI/O₂ system operates at or near ambient temperature and pressure in aqueous buffers, drastically reducing the environmental impact compared to traditional methods that may require toxic solvents, stoichiometric heavy metal oxidants, or harsh reagents. rsc.org

Atom Economy and Safer Reagents: Green approaches prioritize the use of safer reagents and maximize atom economy.

The use of catalytic amounts of an oxidant with a halide salt (like KI) is preferable to using molecular iodine (I₂) or aggressive iodinating agents like iodine monochloride (ICl). rsc.orgtandfonline.com

The development of processes that use molecular oxygen from the air as the terminal oxidant, such as the laccase and copper-catalyzed systems, is highly desirable as the only byproduct is water. nih.govresearchgate.net

A one-pot borylation/oxidation process using pinacolborane followed by oxidation with an agent like Oxone® represents an efficient route that minimizes intermediate isolation steps. google.com

Comparison of Green Iodination Methodologies for Phenols

| Methodology | Solvent | Iodine Source | Oxidant | Key Green Advantages | Reference |

|---|---|---|---|---|---|

| Potassium Ferrate Oxidation | Water | Potassium Iodide (KI) | Potassium Ferrate (K₂FeO₄) | Non-toxic solvent and oxidant; mild conditions. | tandfonline.com |

| Laccase Catalysis | Aqueous Buffer | Potassium Iodide (KI) | Aerial Oxygen (O₂) | Enzymatic catalyst; renewable oxidant; mild conditions. | rsc.orgnih.gov |

| Copper-Catalyzed Oxyiodination | Water | Iodine (I₂) | Molecular Oxygen (O₂) | High atom economy; catalytic system. | researchgate.net |

| Borylation/Oxidation | Cyclohexane (for borylation) | Pinacolborane (HBPin) | Oxone® | One-pot efficiency; avoids direct harsh halogenation. | google.com |

Chemical Reactivity and Transformation Pathways of 4,5 Diiodo 2,3 Dimethylphenol

Cross-Coupling Reactions Involving the Iodine Substituents

The carbon-iodine bonds in 4,5-diiodo-2,3-dimethylphenol are susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium(0) complexes. This reactivity is the cornerstone of numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at positions 4 and 5 of the phenol (B47542) ring. The differential reactivity of the two iodine atoms may allow for selective mono- or di-substitution depending on the reaction conditions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base. academie-sciences.frlibretexts.org For this compound, this reaction would involve the coupling of one or both iodine substituents with various aryl or vinyl boronic acids or their esters.

Given the presence of two iodine atoms, sequential or double coupling could be achieved. The relative reactivity of the C4-I and C5-I bonds would depend on steric and electronic factors. The iodine at the 5-position is flanked by an iodine and a methyl group, while the iodine at the 4-position is adjacent to the hydroxyl group and an iodine atom. This could lead to differences in the rates of oxidative addition to the palladium catalyst.

A typical reaction setup would involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or sodium carbonate. rsc.org The choice of solvent, temperature, and ligand can influence the selectivity and yield of the reaction. For instance, in the coupling of other di-halogenated phenols, careful control of stoichiometry and reaction time can favor monosubstitution.

Table 1: Postulated Conditions for Suzuki-Miyaura Coupling of this compound This table is based on general procedures for Suzuki-Miyaura reactions and is for illustrative purposes.

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Boron Reagent | Arylboronic acid, Vinylboronic acid |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

| Temperature | 80-120 °C |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction would enable the introduction of alkyne moieties at the 4- and/or 5-positions of the 2,3-dimethylphenol (B72121) ring.

The mechanism involves a palladium catalytic cycle for the activation of the C-I bond and a copper cycle to generate the copper(I) acetylide intermediate. libretexts.org The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent in some cases. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, selective mono-alkynylation or di-alkynylation could be possible. Studies on other diiodo-aromatic compounds have shown that the first coupling can activate or deactivate the second C-I bond towards subsequent reactions. rsc.org

Table 2: Hypothetical Conditions for Sonogashira Coupling of this compound This table is based on general procedures for Sonogashira reactions and is for illustrative purposes.

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Alkyne | Terminal aryl or alkyl alkynes |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, this would allow for the introduction of vinyl groups at the iodo-substituted positions. The reaction typically proceeds with high trans selectivity.

The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. wikipedia.org This reaction is known for its tolerance to a wide range of functional groups. The diiodo- nature of the substrate would allow for stepwise or double coupling with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes. The reactivity of the C-I bonds is generally high in Stille couplings.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. mdpi.comrsc.org This reaction would be a key method for synthesizing arylated amines from this compound, reacting it with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphines often being employed.

Other C-heteroatom coupling reactions, such as those forming carbon-oxygen (C-O) or carbon-sulfur (C-S) bonds, are also conceivable. For example, the coupling of this compound with alcohols or thiols could be achieved under palladium or copper catalysis to yield diaryl ethers or thioethers, respectively.

Heck and Stille Coupling Reactions of this compound

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in a variety of reactions, most notably esterification and etherification.

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The direct reaction with a carboxylic acid often requires an activating agent to overcome the equilibrium limitations. chem-soc.si

Etherification , most commonly the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. The phenoxide is typically generated in situ using a base like sodium hydride or potassium carbonate. This reaction would lead to the formation of an ether linkage at the hydroxyl position.

Table 3: Common Reagents for Esterification and Etherification of Phenols This table presents general reagents applicable to phenolic compounds.

| Reaction | Reagent | Product Type |

| Esterification | Acyl chloride, Acid anhydride | Aryl ester |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Aryl ether |

Phenol Oxidation and Radical Chemistry

The phenolic hydroxyl group in this compound is a primary site of oxidative reactivity. Oxidation processes, often involving one-electron transfer, can convert the phenol into a phenoxy radical. The stability and subsequent reaction pathways of this radical are heavily influenced by the substituents on the aromatic ring. In hindered phenols, such as those with bulky groups ortho to the hydroxyl function, the resulting phenoxy radicals can exhibit significant stability. While the methyl groups at the C2 and C3 positions offer some steric hindrance, the primary determinant of the radical's fate is the electronic environment created by the combination of electron-donating methyl groups and electron-withdrawing, yet resonance-donating, iodine atoms.

The general mechanism for such transformations involves three major pathways for in-situ formed radicals: hydrogen-atom abstraction, addition, and single electron transfer. acs.org The initial products of these reactions can then undergo further transformations. acs.org For instance, the oxidation of phenols can lead to the formation of reactive quinone methides. The presence of iodine atoms can also influence the radical chemistry, potentially participating in or facilitating subsequent reactions. Studies on other substituted phenols show that oxidation can lead to a variety of products, including dimers or polymers, through radical coupling, or ring-cleavage products under more aggressive oxidative conditions. acs.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Ring

The aromatic ring of this compound possesses a single unsubstituted carbon atom at the C6 position, making it the primary target for electrophilic aromatic substitution. The directing effects of the existing substituents collectively influence the reactivity of this position. The hydroxyl group is a powerful activating group and directs incoming electrophiles to its ortho and para positions. thieme-connect.com Similarly, the methyl groups at C2 and C3 are activating and exhibit ortho and para directing effects. ncert.nic.in Conversely, the iodine atoms at C4 and C5 are deactivating due to their inductive effect but are also ortho-para directing through resonance. google.com Given that the C6 position is ortho to the C5-iodo group and the C1-hydroxyl group, and meta to the C4-iodo and C2-methyl groups, the cumulative electronic influence strongly favors substitution at this site.

Competitive Reactivity of Iodine vs. Methyl Groups

In electrophilic substitution reactions on this compound, a key aspect is the competitive influence of the iodine and methyl substituents. Methyl groups are classic activating groups that increase the electron density of the aromatic ring through hyperconjugation and a weak inductive effect, thereby accelerating the rate of substitution. ncert.nic.in In contrast, halogens like iodine exhibit a dual role: they are inductively electron-withdrawing, which deactivates the ring towards electrophilic attack, but they can donate electron density through resonance, which directs substitution to the ortho and para positions.

When considering an electrophilic attack at the available C6 position, the activating effect of the C1-hydroxyl and C2/C3-methyl groups is dominant. However, competition can arise in reactions that might lead to ipso-substitution, where an existing substituent is replaced by the incoming electrophile. For instance, bromination of some substituted phenols can lead to ipso-attack at a methyl-substituted position. cdnsciencepub.com In the case of this compound, the C-I bonds are significantly weaker than C-CH3 bonds, making the iodine atoms more susceptible to ipso-substitution under specific conditions, although substitution at the vacant C6 position remains the most probable outcome for most electrophilic reactions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The technique utilizes a directed metalation group (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgnih.gov The hydroxyl group of a phenol, or more commonly its protected form like an O-carbamate, is one of the most powerful DMGs. nih.govacs.org

For this compound, the hydroxyl group at C1 can direct metalation to the C6 position, the only available ortho site. The general process involves treating the phenol with a strong base, such as n-butyllithium, often in the presence of a chelating agent like TMEDA, at low temperatures. nih.govacs.org This generates an ortho-lithiated species that can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2), introducing a new functional group exclusively at the C6 position. This strategy circumvents the regiochemical ambiguities of standard electrophilic substitution and provides a reliable route to 1,2,3,4,5,6-pentasubstituted phenolic compounds.

Interactive Table: Electrophiles Used in Directed Ortho-Metalation This table showcases various electrophiles that can be used to trap the ortho-lithiated intermediate formed from a generic phenol undergoing DoM, a reaction applicable to this compound.

| Electrophile Class | Specific Electrophile | Resulting Functional Group |

| Carbonyls | Acetone | Tertiary Alcohol |

| Carbonyls | Benzaldehyde | Secondary Alcohol |

| Carbonyls | Carbon Dioxide (CO2) | Carboxylic Acid |

| Alkylating Agents | Methyl Iodide | Methyl Group |

| Silylating Agents | Trimethylsilyl (B98337) chloride | Trimethylsilyl Group |

| Halogenating Agents | Hexachloroethane | Chlorine Atom |

Derivatization Strategies for Advanced Molecular Scaffolds

The structure of this compound is well-suited for building more complex molecular architectures. The two iodine atoms serve as versatile handles for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Common derivatization strategies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures or introduce alkyl or vinyl groups at the C4 and C5 positions.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties, which are valuable for constructing rigid scaffolds and as precursors for other functional groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.

Furthermore, the phenolic hydroxyl group can be readily modified.

Etherification: Williamson ether synthesis can be used to attach a variety of alkyl or aryl groups, modifying the compound's solubility and electronic properties.

Esterification: Reaction with acyl chlorides or anhydrides yields esters, which can serve as protecting groups or as bioactive moieties themselves.

These derivatization methods allow for the systematic and controlled elaboration of the this compound core, enabling its use as a building block in the synthesis of polymers, materials with specific electronic properties, and pharmacologically active compounds.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Phenol Oxidation: Mechanistic studies on the oxidation of phenols often focus on the characterization of the transient phenoxy radical. Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to observe these radical intermediates. The reaction kinetics are highly dependent on the oxidant, solvent, and the substitution pattern of the phenol. acs.org The presence of both electron-donating methyl groups and heavy iodine atoms would likely lead to complex radical behavior deserving of detailed kinetic and computational investigation.

Electrophilic Substitution: The mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction rate and regioselectivity. For substitution at C6, the positive charge in the resonance forms of the sigma complex can be delocalized onto the oxygen of the hydroxyl group and stabilized by the methyl groups, explaining the high reactivity of this site.

Directed Ortho-Metalation: The mechanism involves the initial formation of a complex between the acidic phenolic proton (or the Lewis basic site on a protecting group) and the alkyllithium base. nih.govacs.org This coordination pre-positions the base for the deprotonation of the nearby ortho-proton at C6, leading to the thermodynamically stable ortho-lithiated species. wikipedia.orgorganic-chemistry.org Spectroscopic methods, including NMR, have been used to study the aggregation state of the organolithium reagents and their complexes with the substrate, providing insight into the reaction's progression. nih.govacs.org

Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally involve a catalytic cycle consisting of three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the coupling partner from its organometallic reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The specific ligands on the palladium catalyst, the base used, and the reaction conditions can all influence the efficiency and rate of each step in the cycle.

Advanced Spectroscopic and Structural Analysis of 4,5 Diiodo 2,3 Dimethylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules like 4,5-Diiodo-2,3-dimethylphenol in solution. mdpi.com By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. For the parent compound, 2,3-dimethylphenol (B72121), distinct signals for the aromatic protons and the two methyl groups are observed, which serve as a basis for comparison. rsc.orgchemicalbook.com The introduction of two heavy iodine atoms at the 4- and 5-positions would significantly influence the electronic environment and, consequently, the chemical shifts of the nearby protons and carbons.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Phenols

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenolic -OH | 4.0 - 8.0 |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹H | Ar-CH₃ | 2.0 - 2.5 |

| ¹³C | C-OH | 150 - 160 |

| ¹³C | Aromatic C-I | 85 - 95 |

| ¹³C | Aromatic C-C | 115 - 140 |

| ¹³C | Ar-CH₃ | 15 - 25 |

Note: This table presents generalized data for educational purposes and is based on typical chemical shift ranges for these functional groups.

To unambiguously assign all proton and carbon signals for this compound, multidimensional NMR techniques are essential.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling between the sole remaining aromatic proton and the phenolic hydroxyl proton (if coupling is present), confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using solid-state NMR (ssNMR). researchgate.net Different polymorphs of a compound will exhibit distinct ssNMR spectra because the chemical shifts of nuclei like ¹³C are highly sensitive to the local molecular packing and intermolecular interactions. researchgate.net Should this compound exhibit polymorphism, ssNMR could differentiate between the forms by detecting variations in the signals for the aromatic and methyl carbons. This technique provides insights into the number of unique molecules in the crystallographic asymmetric unit and details about the local conformational environment, which may differ between polymorphs. researchgate.net

Multidimensional NMR Techniques for Structural Confirmation

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related analogue, 4,6-Dibromo-2,3-dimethylphenol , offers significant insight into the expected structural features. researchgate.netnih.gov

The crystal structure of 4,6-Dibromo-2,3-dimethylphenol was determined by single-crystal X-ray diffraction. researchgate.netnih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The molecule is nearly planar. researchgate.netnih.gov It is reasonable to infer that this compound would adopt a similarly planar conformation to minimize steric strain.

The packing of molecules in a crystal is governed by intermolecular forces. In the case of the dibromo-analogue, molecules are organized into one-dimensional chains. researchgate.netnih.gov This ordered arrangement is a direct consequence of the specific intermolecular interactions present.

Crystallographic Data for the Analogous Compound 4,6-Dibromo-2,3-dimethylphenol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈Br₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.3604 (5) | nih.gov |

| b (Å) | 4.4310 (6) | nih.gov |

| c (Å) | 14.0245 (10) | nih.gov |

| β (°) | 92.482 (1) | nih.gov |

| Volume (ų) | 456.96 (8) | nih.gov |

| Z | 2 | nih.gov |

Note: This data is for the analogue 4,6-Dibromo-2,3-dimethylphenol and serves as a model for the potential structure of this compound.

The crystal structure of 4,6-Dibromo-2,3-dimethylphenol is stabilized by a network of intermolecular interactions. researchgate.netnih.gov The most significant of these is the O—H···O hydrogen bond, where the hydroxyl group of one molecule acts as a donor to the hydroxyl oxygen of an adjacent molecule. researchgate.netnih.gov This interaction links the molecules into infinite chains running parallel to the b-axis of the unit cell. researchgate.netnih.gov

Additionally, the structure exhibits a short Br···Br interaction with a distance of 3.362 (1) Å. researchgate.netnih.gov This type of interaction, known as a halogen bond, is a significant force in the crystal engineering of halogenated compounds. Given that iodine is larger and more polarizable than bromine, it is highly probable that this compound would also feature prominent hydrogen bonding and potentially stronger I···I halogen bonds, which would play a crucial role in defining its crystal packing.

Determination of Crystal Structure and Packing Motifs

Mass Spectrometry Techniques for Complex Derivates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For non-volatile or thermally sensitive compounds like phenols, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step. researchgate.netuvic.ca

To make this compound more suitable for GC-MS analysis, its acidic phenolic proton can be replaced with a non-polar group, a process known as derivatization. researchgate.net A common method is the conversion of the phenol (B47542) to its trimethylsilyl (B98337) (TMS) ether. This reaction increases the volatility of the analyte, allowing it to pass through the gas chromatograph.

Once the derivatized compound enters the mass spectrometer, it is ionized, and the mass-to-charge ratio of the resulting molecular ion is measured, providing a precise molecular weight. For the TMS derivative of this compound, the molecular ion peak would confirm the successful derivatization and the identity of the original molecule. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues that can be used to confirm the arrangement of the substituents on the aromatic ring. icpdr.org

Fragmentation Pathway Analysis

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular structure. frontiersin.orgresearchgate.net

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. The O-H stretching vibration of the phenolic group will appear as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹. The C-O stretching of the phenol will be visible around 1200 cm⁻¹. Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ range. The C-I stretching vibrations are expected at lower frequencies, typically in the 500-650 cm⁻¹ region. researchgate.netresearchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the aromatic ring and the C-I bonds are expected to be strong Raman-active modes. frontiersin.org Analysis of the low-frequency region in the Raman spectrum can provide information about the vibrational modes involving the heavy iodine atoms and potentially shed light on conformational isomers if any exist. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (Broad) | Weak | Phenol |

| Aromatic C-H Stretch | 3000-3100 | Strong | Aryl |

| Aliphatic C-H Stretch | 2850-2970 | Strong | Methyl |

| Aromatic C=C Stretch | 1450-1600 | Strong | Aryl |

| C-O Stretch | ~1200 | Weak | Phenol |

| C-I Stretch | 500-650 | Strong | Aryl-Iodide |

This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insight into the electronic transitions within a molecule and its subsequent photophysical behavior, such as fluorescence. nih.gov

The UV-Vis absorption spectrum of this compound is determined by the phenol chromophore, modified by the methyl and iodo substituents. Phenol itself exhibits absorption bands around 210 nm and 270 nm. The addition of alkyl and iodo groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima. The heavy iodine atoms can also enhance intersystem crossing due to the heavy-atom effect, which can influence the molecule's photophysical properties. The primary absorption bands are due to π → π* transitions within the benzene (B151609) ring. acs.org

The fluorescence properties of iodinated phenols are often complex. While some phenolic compounds are fluorescent, the presence of heavy atoms like iodine can significantly quench fluorescence by promoting the transition from the excited singlet state to the triplet state. nih.gov In some cases, photochemical reactions can occur upon excitation, such as the homocoupling of iodophenols to form fluorescent biphenol products. nih.govresearchgate.net Therefore, this compound may exhibit weak intrinsic fluorescence, with its photophysical behavior being dominated by non-radiative decay pathways or photochemical transformation.

| Spectroscopic Property | Predicted Characteristics |

| UV-Vis Absorption (λmax) | Expected bands shifted to >270 nm due to substituent effects. |

| Electronic Transitions | Primarily π → π* transitions of the substituted aromatic system. |

| Fluorescence Emission | Expected to be weak or quenched due to the heavy-atom effect of iodine. |

| Potential Photochemistry | Possible deiodination or coupling reactions upon UV irradiation. |

This interactive table outlines the predicted electronic and photophysical properties of this compound.

Theoretical and Computational Investigations of 4,5 Diiodo 2,3 Dimethylphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For a substituted phenol (B47542) like 4,5-diiodo-2,3-dimethylphenol, these calculations can elucidate the effects of the iodo and methyl groups on the phenolic ring, influencing its geometry, stability, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It offers a favorable balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and calculating vibrational frequencies. dergipark.org.trdergipark.org.tr The B3LYP functional combined with a basis set such as 6-311G(d,p) is a common choice for such calculations. dergipark.org.tr However, the presence of heavy iodine atoms in this compound necessitates special consideration, often requiring the use of basis sets that include relativistic effects, such as the Stuttgart/Dresden (SDD) basis set, to accurately model their behavior. dergipark.org.tr

DFT calculations would predict the most stable three-dimensional arrangement of the atoms by minimizing the energy of the system. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. While specific computational data for this compound is not prominent in the literature, expected values can be inferred from crystallographic data of highly similar molecules, such as 4,6-Dibromo-2,3-dimethylphenol. researchgate.net For instance, the C-Br bond lengths in the dibromo analogue are around 1.88 Å, and typical C-I bond lengths are in the range of 2.0-2.1 Å.

The table below presents a hypothetical set of optimized geometric parameters for this compound, based on typical values and data from analogous compounds.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C-I | ~2.10 | |

| C-O | ~1.36 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-CH₃ | ~1.51 | |

| O-H | ~0.96 | |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | ~118 - 122 | |

| C-C-I | ~119 | |

| C-C-O | ~121 | |

| C-O-H | ~109 |

Furthermore, DFT is used to calculate harmonic vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the compound based on its characteristic vibrational modes.

For even greater accuracy in electronic property calculations, researchers turn to ab initio methods. Unlike DFT, which relies on an approximate functional, ab initio methods are derived directly from first principles. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide highly accurate energies. researchgate.net

These methods are often used to perform single-point energy calculations on geometries previously optimized using DFT. researchgate.net This approach refines the electronic energy, which is crucial for accurately determining properties like reaction enthalpies and activation barriers. However, the computational cost of methods like CCSD(T) is significantly higher than DFT, particularly for molecules containing heavy atoms like iodine, which limits their application to smaller systems or requires substantial computational resources. researchgate.net

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies[3],[4],[5],

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment. mdpi.comacs.org

First-principles MD, such as Car-Parrinello Molecular Dynamics (CPMD), combines quantum mechanical calculations of forces with classical equations of motion, allowing for the simulation of chemical processes like proton transfer. acs.orgresearchgate.net For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Study the rotation of the hydroxyl (-OH) and methyl (-CH₃) groups and determine the energy barriers associated with these movements. Studies on analogous compounds like 4-chloro-3,5-dimethylphenol (B1207549) have used theoretical calculations to investigate molecular relaxation processes. acs.org

Simulate Solution Behavior: Model the interactions between the solute molecule and solvent molecules (e.g., water). This can reveal how the solvent influences the molecule's conformation and the accessibility of its reactive sites. open.ac.uk Such simulations are key to bridging the gap between theoretical calculations in the gas phase and experimental reality in solution.

Applications and Emerging Research Trajectories of 4,5 Diiodo 2,3 Dimethylphenol in Non Biological Systems

Role as Building Block in Organic Synthesis

The strategic placement of functional groups on the 4,5-Diiodo-2,3-dimethylphenol scaffold makes it a versatile precursor for more elaborate molecules. The iodine atoms are particularly significant as they can be readily substituted or engaged in various coupling reactions, a cornerstone of modern synthetic methodology.

While direct application of this compound in the total synthesis of natural products is not extensively documented, the utility of closely related halogenated phenol (B47542) scaffolds is well-established. For instance, the synthesis of the natural product lactonamycin was achieved starting from 4-bromo-3,5-dimethylphenol. nih.gov This synthesis highlights a key strategy where the halogen atom (in that case, bromine) serves as a handle for subsequent carbon-carbon bond formation, a critical step in building the complex carbon skeleton of the target molecule. nih.gov

The synthetic utility of this compound can be extrapolated from such examples. The carbon-iodine bonds are generally more reactive than carbon-bromine bonds, making them highly suitable for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental to constructing the core structures of many complex natural products. sci-hub.se The presence of two iodine atoms offers the potential for sequential or dual couplings, allowing for the controlled, stepwise assembly of intricate molecular architectures. The phenolic hydroxyl and methyl groups can further influence the reactivity and stereochemistry of reactions or be modified in subsequent synthetic steps.

The di-iodo-aryl motif present in this compound is a key feature in the design of modern reagents and catalysts, particularly those leveraging halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a Lewis base. nih.govcore.ac.uk The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent halogen-bond donor. core.ac.uk

This principle has been demonstrated in derivatives like 4,5-diiodo-1,2,3-triazolium salts, which have been synthesized and studied for their ability to form complex supramolecular assemblies through halogen bonding. nih.gov In these systems, the iodine atoms act as powerful halogen-bond donors, capable of activating substrates in catalytic cycles. nih.govbeilstein-journals.org For example, diaryliodonium salts, which feature a hypervalent iodine atom, have been shown to function as Lewis acid catalysts through halogen bonding, activating gold-chloride species in the cyclization of propargyl amides. beilstein-journals.org

By extension, this compound serves as an ideal foundational scaffold for creating novel catalysts. The phenol group can be derivatized to introduce other functionalities or to tether the molecule to a larger catalytic system, while the two iodine atoms provide strong, directional interaction sites for substrate binding and activation. This design concept is at the forefront of organocatalysis, where precise control over non-covalent interactions is used to achieve high selectivity and efficiency. acs.org

Precursor for Complex Natural Product Synthesis (emphasize synthetic methodology)

Materials Science Applications

The structural characteristics of this compound also suggest its potential utility in the development of advanced materials, including polymers and optoelectronics.

Substituted phenols are important monomers in polymer chemistry. For example, 2,6-dimethylphenol (B121312) is the monomer used to produce poly(p-phenylene oxide) (PPO), a high-performance thermoplastic, through oxidative coupling polymerization. researchgate.net Similarly, di-iodinated aromatic compounds are valuable precursors for conjugated polymers. A notable example is the solid-state polymerization of 2,5-diiodo-3,4-ethylenedioxythiophene (DIEDOT) to form the widely used conductive polymer PEDOT. tandfonline.com

Based on these precedents, this compound could serve as a monomer in several polymerization strategies. The iodine atoms can be utilized in metal-catalyzed polycondensation reactions (e.g., Suzuki or Sonogashira polycondensation) to create rigid-rod polymers with well-defined structures. The resulting polymers would be expected to have high thermal stability and potentially interesting electronic properties due to the presence of heavy iodine atoms. Furthermore, the phenolic hydroxyl group offers a site for creating polyesters or polyethers, adding another dimension to the potential polymer architectures. researchgate.net The synthesis of polymers from multifunctional monomers like this compound could lead to materials with tailored properties for applications in electronics, membranes, or specialty coatings.

The development of liquid crystals and optoelectronic materials often relies on molecules with specific shapes and electronic properties. researchgate.net While there is no specific research detailing the use of this compound in this area, its molecular structure contains features that are relevant to this field. The rigid, planar nature of the benzene (B151609) ring is a common characteristic of mesogens (molecules that form liquid crystal phases).

The high polarizability of the iodine atoms could contribute to strong intermolecular dispersion forces, which are crucial for the formation of ordered liquid crystalline phases. Furthermore, the introduction of heavy atoms like iodine into organic molecules can influence their photophysical properties, such as enhancing intersystem crossing, which is relevant for applications in phosphorescent organic light-emitting diodes (OLEDs). core.ac.uk Derivatives of this compound could be designed as components of liquid crystal mixtures or as precursors for organic semiconductors, although this remains an underexplored area of research. scholaris.ca

Polymer Chemistry and Functional Material Precursors

Supramolecular Chemistry and Self-Assembly (e.g., hydrogen bonding, halogen bonding)

Self-assembly through non-covalent interactions is a powerful strategy for creating ordered structures and functional materials from the bottom up. This compound is equipped with functional groups capable of participating in two of the most important directional interactions in crystal engineering: hydrogen bonding and halogen bonding. core.ac.ukmdpi.com

The phenolic hydroxyl group is a classic hydrogen-bond donor and acceptor, capable of forming robust chains or networks that guide molecular packing. The two iodine atoms are potent halogen-bond donors. nih.gov The interplay between hydrogen bonding (O-H···O) and halogen bonding (C-I···O or C-I···I) can lead to the formation of complex and predictable supramolecular architectures. Research on related molecules, such as 4,5-diiodo-1,2,3-triazolium salts, has shown that di-iodo substitution patterns can direct the aggregation of molecules into discrete dimers, trimers, tetramers, and even linear polymers depending on the counter-ion. nih.govnih.gov These studies underscore the power and directionality of the iodine-mediated halogen bond in controlling self-assembly.

Design of Molecular Receptors and Sensors (chemical sensing)

The molecular architecture of this compound makes it a promising candidate for the development of novel molecular receptors and chemical sensors. Its utility in this field is predicated on its capacity for specific molecular interactions, primarily through hydrogen bonding and halogen bonding.

The hydroxyl (-OH) group can act as a hydrogen bond donor, while the phenolic oxygen can act as a hydrogen bond acceptor. More significantly, the two iodine atoms can function as halogen bond donors. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. acs.org Research on simpler, related molecules like 4-iodophenol (B32979) has demonstrated that it can serve as a model for studying the interplay between hydrogen and halogen bonding in molecular recognition. chemrxiv.orgchemrxiv.org This dual-interaction capability is crucial for designing receptors that can selectively bind to specific analytes.

The potential for this compound in chemical sensing is further underscored by studies on the detection of various iodinated phenols. These compounds are often formed as disinfection byproducts in water and can be detected at very low concentrations due to their strong interactions with sensor materials and, in some cases, their potent odors. iwaponline.comvt.edu For instance, highly sensitive analytical methods have been developed for other iodophenols, which involve preconcentration on specialized fibers, highlighting the strong intermolecular forces that can be exploited for sensing applications. researchgate.net Furthermore, emerging strategies for detecting phenolic compounds that typically cause electrode fouling involve their initial chemical oxidation by hypervalent iodine reagents into more easily detectable species, a concept that could be adapted for sensors incorporating this compound. acs.org

Table 1: Potential Molecular Interactions for Sensing Applications

| Interaction Type | Donor Group on this compound | Potential Analyte Acceptor Group | Significance in Sensing |

|---|---|---|---|

| Hydrogen Bonding | Phenolic -OH | Oxygen, Nitrogen (e.g., in ethers, amines, carbonyls) | Selectivity, Binding Affinity |

| Halogen Bonding | Iodine atoms (C-I) | Lewis bases (e.g., N, O, S, π-systems) | High directionality, Tunable strength |

Cocrystal Formation and Solid-State Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. ul.ie this compound is an excellent candidate for solid-state engineering and cocrystal formation due to its combination of strong hydrogen and halogen bond donors.

Cocrystals are multi-component crystals where the constituents are linked through non-covalent interactions. mdpi.com Phenolic compounds are widely used as coformers because their hydroxyl groups can reliably form robust hydrogen bonds. mdpi.com Studies on various phenols demonstrate their ability to form supramolecular synthons, which are predictable patterns of intermolecular interactions. The phenol-phenol homosynthon and the even stronger charge-assisted phenol-phenolate heterosynthon are well-established motifs in crystal engineering. nih.govnih.gov

The presence of iodine atoms adds another powerful tool for directing crystal packing: halogen bonding. In the solid state, halogen bonds can be as significant as hydrogen bonds in determining the supramolecular architecture. Research has explicitly shown that simple molecules like 4-iodophenol can be used as heavy-atom cocrystal formers to help determine the absolute configuration of chiral molecules, a critical task in pharmaceutical chemistry. acs.org The structure of other complex iodine-containing reagents, such as the Dess-Martin periodinane, reveals an intricate coordination polymer held together by intermolecular halogen bonds, further proving the utility of iodine in directing solid-state assembly. beilstein-journals.org The combination of the hydroxyl group and two iodine atoms in this compound offers the potential to form highly ordered, multi-dimensional supramolecular networks with tailored physical properties.

Advanced Chemical Probe Development (non-clinical, e.g., spectroscopic probes, mechanistic probes)

The unique electronic and structural features of this compound position it as a valuable scaffold for the development of advanced chemical probes for non-clinical applications. These probes are instrumental in elucidating reaction mechanisms and characterizing complex chemical systems.

Iodinated phenols are frequently used in mechanistic studies, particularly in reactions involving hypervalent iodine reagents. nih.gov Detailed investigations using techniques such as kinetic analysis, EPR spectroscopy, and radical-trapping experiments have been performed on iodophenol derivatives to understand complex reaction pathways, such as oxidative dearomatization. digitellinc.comchemrxiv.orgresearchgate.net These studies have identified key intermediates like phenoxyl radicals, providing critical insights that aid in the design of new synthetic methods. chemrxiv.orgresearchgate.net

The iodine atoms in this compound can also serve as useful labels for specific analytical techniques.

Spectroscopic Probes: The heavy iodine atoms can act as spin-labeled probes for Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com

Radioiodinated Probes: Iodophenols are known precursors for creating radioiodinated photoprobes, which are valuable in various research applications. thieme-connect.com

Probes for "Halogen Engineering": The principle of "halogen engineering," which uses halogen atoms to finely tune molecular interactions, has been explored with iodo-amino acids in proteins. nih.gov The same concept applies to small molecules, where the iodine atoms of this compound could be used to probe binding sites in materials or supramolecular hosts.

Table 2: Applications of Iodinated Phenols as Chemical Probes

| Probe Type | Application | Relevant Techniques | Key Feature of Iodine |

|---|---|---|---|

| Mechanistic Probe | Studying reaction pathways (e.g., oxidative dearomatization) | EPR, UV-Vis, Radical Trapping | Influences electronic properties, stabilizes intermediates |

| Spectroscopic Probe | Characterizing molecular systems | EPR, X-ray Crystallography | Heavy atom, spin-active isotopes |

Catalytic Applications as Ligands or Pre-catalysts

The carbon-iodine bonds in this compound are key functional groups that enable its use in catalysis, either as a ligand to modify a metal's activity or as a pre-catalyst that reacts to form the active catalytic species.

A central reaction in organometallic catalysis is oxidative addition, where a metal center inserts into a bond, increasing its own oxidation state. wikipedia.orgnumberanalytics.com The C-I bond is particularly susceptible to oxidative addition by low-valent transition metals like palladium(0), gold(I), or iron(0). researchgate.netcatalysis.blogtaylorandfrancis.com This reactivity makes iodophenols valuable substrates and pre-catalysts for a variety of cross-coupling reactions. For example, o-iodophenols are common starting materials in palladium-catalyzed reactions with alkynes to synthesize biologically important heterocycles like chromones and benzofurans. koreascience.krorganic-chemistry.org In these catalytic cycles, the oxidative addition of the C-I bond to the palladium center is the critical initiating step.

Beyond serving as a reactive substrate, iodophenols can also act as additives or ligands that modulate catalytic performance. In a notable example, p-iodophenol was found to be an effective additive for improving the selectivity of hydrogen peroxide synthesis using a Pt/C catalyst. rsc.org This suggests that the phenol can coordinate to the metal surface and influence the kinetics of the desired reaction pathway over side reactions. The potential exists to develop chiral catalysts from iodo-aromatic scaffolds, as demonstrated by the synthesis of chiral iodoaniline-based catalysts for asymmetric reactions. acs.org The di-iodo substitution pattern on this compound offers intriguing possibilities for creating bidentate ligands or for sequential, site-selective catalytic transformations.

Table 3: Summary of Catalytic Roles of Related Iodophenols

| Catalytic Role | Reaction Type | Metal Catalyst | Function of Iodophenol |

|---|---|---|---|

| Pre-catalyst/Substrate | Cyclocarbonylation | Palladium | Source of aryl group via C-I bond cleavage |

| Pre-catalyst/Substrate | Sonogashira Coupling | Palladium, Iron | Reactant for C-C bond formation |

| Additive/Ligand | Direct H₂O₂ Synthesis | Platinum | Selectivity-enhancing agent |

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic relevance of 4,5-Diiodo-2,3-dimethylphenol is primarily understood through its position within the broader class of iodoarenes, which are of significant value in synthetic chemistry. Iodoarenes serve as crucial intermediates for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecules. uky.edunih.gov The iodine substituent is an effective leaving group, making compounds like this compound potential building blocks for fine chemicals and bioactive compounds. uky.edu

While direct research on the 4,5-diiodo isomer is limited, the identification of the related isomer, 4,6-diiodo-2,3-dimethylphenol, as a disinfection byproduct in treated oil and gas wastewater highlights a critical area of academic contribution. This finding implies that di-iodinated dimethylphenols are environmentally relevant, positioning this compound as a valuable, albeit understudied, analytical standard for environmental monitoring. Its synthesis and characterization are essential for accurately identifying and quantifying such byproducts in water sources.

Furthermore, the synthesis of specifically substituted phenols contributes to the academic field of electrophilic aromatic substitution. nih.gov Developing methods to create the 4,5-diiodo isomer specifically would represent a meaningful advancement in controlling regioselectivity for polysubstituted aromatic rings. uky.eduresearchgate.net

Unresolved Challenges and Open Questions in the Field

The primary challenge in the study of this compound is its selective synthesis. The electrophilic iodination of the precursor, 2,3-dimethylphenol (B72121), is complicated by the directing effects of the hydroxyl group and the two methyl groups, which activate the aromatic ring for substitution. This can lead to the formation of a mixture of mono-, di-, and even tri-iodinated products, with poor regioselectivity between the available 4, 5, and 6 positions. uky.edunih.gov Achieving di-iodination exclusively at the 4 and 5 positions, while avoiding the formation of other isomers like 4,6-diiodo-2,3-dimethylphenol, remains a significant synthetic hurdle. researchgate.net

A major gap in the current academic landscape is the lack of comprehensive characterization data for this specific compound. Essential physical, chemical, and toxicological properties have not been thoroughly documented in peer-reviewed literature. This absence of data prevents its effective use as a certified analytical standard and hinders any exploration of its potential applications.

An important open question is whether this compound is formed during municipal water disinfection and what its potential toxicity might be. Iodinated disinfection byproducts are generally known to be more toxic than their chlorinated and brominated counterparts. Given that other dimethylphenol isomers are components of disinfectants and their halogenated derivatives are known contaminants, understanding the formation pathways and health implications of this compound is a critical unresolved issue. epa.gov

Prospective Research Avenues and Innovative Methodologies

Future research on this compound is poised to advance several areas of chemical science.

Innovative Synthetic Methodologies: A key research avenue is the development of highly regioselective methods for its synthesis. Modern approaches could involve iron(III)-catalyzed activation of iodinating agents like N-iodosuccinimide (NIS) or the use of silver salts, which have been shown to control regioselectivity in the halogenation of other substituted phenols. uky.edunih.govresearchgate.net The use of milder, more efficient iodinating reagents and catalysts would be a significant step forward. researchgate.net Exploring solvent-free or mechanochemical methods, such as ball milling, could also offer greener and more efficient synthetic routes.

Toxicological and Environmental Impact Studies: A crucial prospective research area is the full toxicological profiling of this compound. This would involve using modern techniques to assess its cytotoxicity, genotoxicity, and potential as an endocrine disruptor. Such studies are vital to determine its risk as a potential environmental contaminant.

Applications in Materials and Medicinal Chemistry: Once an efficient synthesis is established, the compound can be utilized as a versatile synthetic intermediate. The two distinct iodine atoms could be selectively functionalized using sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to create complex, non-symmetrical molecules. nih.govresearchgate.net This opens up possibilities for designing novel pharmaceutical agents, agrochemicals, or advanced materials where precise substitution patterns are required.

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-Diiodo-2,3-dimethylphenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves iodination of 2,3-dimethylphenol derivatives. Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., acetic acid) at 60–80°C yields regioselective diiodination. Optimization includes:

- Catalyst selection : Lewis acids like BF₃·Et₂O enhance regioselectivity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted precursors.

- Yield improvement : Excess iodine (2.2 equiv.) and prolonged reaction times (12–24 hrs) improve diiodination efficiency.

Comparative analysis with analogs (e.g., brominated derivatives) suggests halogen size impacts steric hindrance and reaction kinetics .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify methyl and aromatic proton environments. The deshielding effect of iodine atoms shifts aromatic protons downfield (δ 7.2–7.8 ppm).

- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 432.85 for C₈H₈I₂O).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) resolve purity (>98%) and detect byproducts.

- X-ray Crystallography (for crystalline samples): Resolves iodine positions and confirms regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or biological activity findings for this compound across studies?

- Methodological Answer : Contradictions may arise from solvent polarity effects (NMR), impurities (HPLC), or polymorphic forms (X-ray). Strategies include:

- Cross-validation : Use multiple techniques (e.g., IR, Raman) to confirm functional groups.

- Statistical analysis : Apply principal component analysis (PCA) to compare spectral datasets.

- Crystallographic verification : Resolve structural ambiguities via single-crystal X-ray diffraction .

Q. What advanced crystallographic strategies using SHELX software are recommended for determining the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use SMART/SAINT for high-resolution data (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXS-97 for direct methods; SHELXL-97 for refinement with anisotropic displacement parameters.

- Handling Challenges :

- Heavy atoms (I) : Apply extinction corrections and TWIN/BASF commands for potential twinning.

- Hydrogen bonding : Use DFIX restraints for OH⋯O interactions.

Example refinement parameters from analogous compounds:

| Parameter | Value | Source |

|---|---|---|

| R-factor | <0.05 | |

| Space group | P2₁/c | |

| Resolution (Å) | 0.84 |

Q. In comparative studies with analogs like 4,6-Dibromo-2,3-dimethylphenol, what methodologies elucidate the impact of halogen substitution on physicochemical properties?

- Methodological Answer :

- Solubility Tests : Measure in polar/nonpolar solvents (e.g., DMSO, hexane) to assess halogen-dependent hydrophobicity.

- Thermal Analysis : DSC/TGA compares melting points and stability (iodo derivatives typically show higher m.p. due to halogen mass).

- DFT Calculations : Optimize geometries (Gaussian 16) to compare electrostatic potentials and HOMO-LUMO gaps .

Q. How can this compound be utilized as a molecular probe in studying enzyme interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against tyrosine-dependent enzymes (e.g., tyrosinase) via UV-Vis kinetic studies (IC₅₀ determination).

- Docking Simulations : AutoDock Vina models iodine’s steric effects on binding pocket interactions.

- Fluorescence Quenching : Monitor tryptophan residues in enzymes using Stern-Volmer plots to assess binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.